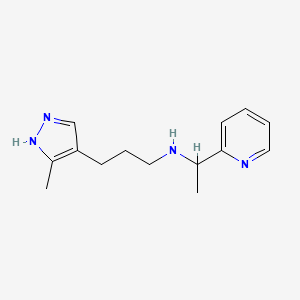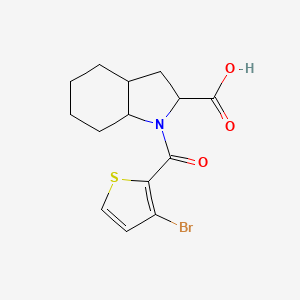![molecular formula C13H12FNO3 B7590170 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590170.png)
2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid, also known as FMFCA, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. Further research is needed to fully elucidate the mechanism of action of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid can reduce the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. Additionally, 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in lab experiments. However, one limitation is that the mechanism of action of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid is not fully understood, which makes it difficult to design experiments to fully explore its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid. One area of research could focus on the development of new drugs based on the structure of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid that exhibit even greater anti-inflammatory and anti-cancer properties.
Another area of research could explore the potential of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid as a treatment for other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid and to understand its potential side effects and limitations.
Méthodes De Synthèse
2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 4-fluoro-N-methylaniline with furan-3-carboxylic acid. The resulting product is then purified using a series of chromatography techniques to obtain pure 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid.
Applications De Recherche Scientifique
2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid, which have been shown to be effective in reducing inflammation in animal models of inflammatory diseases such as arthritis.
Another area of research has explored the anti-cancer properties of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid. Studies have shown that 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid can inhibit the growth of cancer cells in vitro and in animal models, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-15(10-4-2-9(14)3-5-10)8-12-11(13(16)17)6-7-18-12/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPVCBJCIIWYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CO1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7590090.png)

![5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)


![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7590145.png)
![2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)

![5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid](/img/structure/B7590157.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile](/img/structure/B7590163.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7590174.png)
![2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid](/img/structure/B7590187.png)